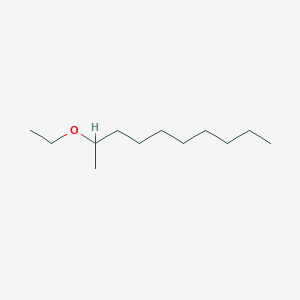
2-Ethoxydecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxydecane is an organic compound with the molecular formula C12H26O. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is a colorless liquid at room temperature and is known for its relatively low boiling point and moderate solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethoxydecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium ethoxide (NaOEt) reacts with 1-bromodecane (C10H21Br) under reflux conditions to produce this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced through a similar process but with optimized conditions to ensure higher yields and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxydecane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly used.
Major Products Formed:
Oxidation: Decanoic acid or decanal.
Reduction: 2-Decanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxydecane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to dissolve various pharmaceutical compounds.
Industry: It is used in the production of lubricants, surfactants, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism by which 2-Ethoxydecane exerts its effects involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
2-Methoxydecane: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Propoxydecane: Contains a propoxy group instead of an ethoxy group.
2-Butoxydecane: Contains a butoxy group instead of an ethoxy group.
Comparison: 2-Ethoxydecane is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of compounds. Compared to 2-Methoxydecane, it has a higher boiling point and greater solubility in non-polar solvents. Compared to 2-Propoxydecane and 2-Butoxydecane, it has a lower molecular weight and different reactivity profiles, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
55962-01-1 |
|---|---|
Molekularformel |
C12H26O |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
2-ethoxydecane |
InChI |
InChI=1S/C12H26O/c1-4-6-7-8-9-10-11-12(3)13-5-2/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
CZMGLSVUJWHROB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



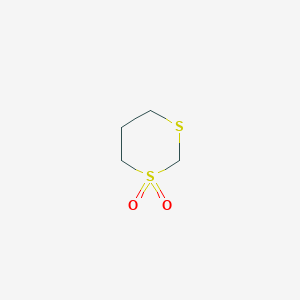
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

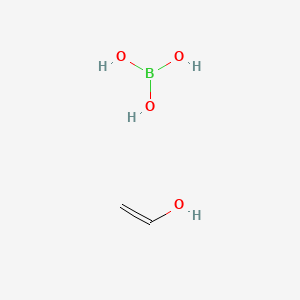
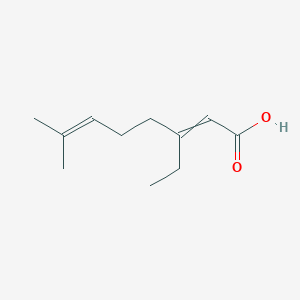
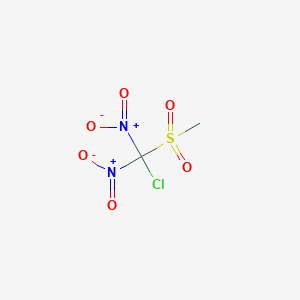
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)


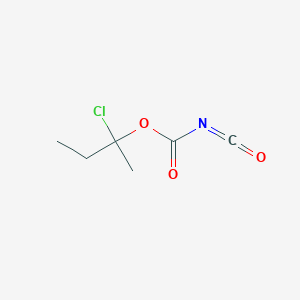
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
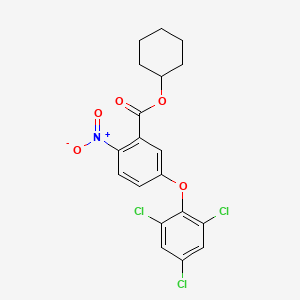
![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
